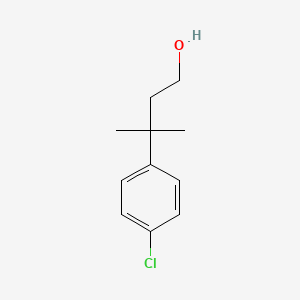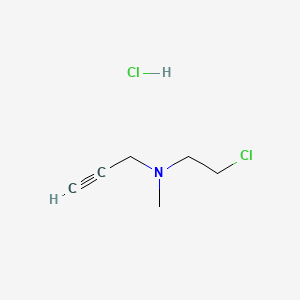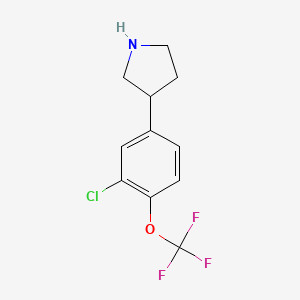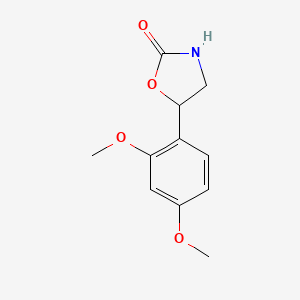
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, which is further connected to a propanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- typically involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups may enhance its lipophilicity, facilitating its interaction with cell membranes. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- can be compared with similar compounds such as:
1-Propanone, 1-(2,4-dimethoxyphenyl)-: Lacks the amino group, which may result in different reactivity and biological activity.
2-amino-1-(3,4-dimethoxyphenyl)-2-methyl-1-propanone hydrochloride: Contains a methyl group and a hydrochloride salt, which may affect its solubility and reactivity.
The presence of the amino group in 1-Propanone, 2-amino-1-(2,4-dimethoxyphenyl)- makes it unique, providing additional sites for chemical reactions and potential biological interactions.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-amino-1-(2,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H15NO3/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-7H,12H2,1-3H3 |
Clé InChI |
RFHRDZSOSYEDHE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=C(C=C(C=C1)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tert-butyl 4-[2-(piperidin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B13594754.png)






amine](/img/structure/B13594783.png)
